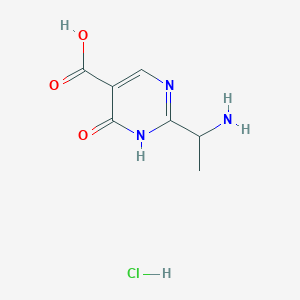

2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimidine ring, followed by the introduction of the aminoethyl group and carboxylic acid functionality. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation primarily at its aminoethyl (-CH2CH2NH2) and ketone (-C=O) groups.

Key Reagents and Conditions

-

Potassium permanganate (KMnO4_44) : Oxidizes the aminoethyl side chain to a hydroxylated derivative under acidic or neutral conditions.

-

Oxidative decarboxylation : The carboxylic acid group may decarboxylate under strong oxidative conditions, though explicit data for this compound is limited .

Products

-

Hydroxylated derivatives (e.g., 2-(1-hydroxyethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid).

-

Potential formation of aldehydes or ketones via further oxidation of intermediate alcohols.

Reduction Reactions

Reductive transformations target the ketone and amino groups.

Key Reagents and Conditions

-

Sodium borohydride (NaBH4_44) : Selectively reduces the ketone group to a secondary alcohol at room temperature in polar solvents (e.g., methanol).

-

Catalytic hydrogenation (H2_22/Pd-C) : Reduces the pyrimidine ring’s unsaturated bonds, though this risks over-reduction of functional groups.

Products

-

2-(1-Aminoethyl)-6-hydroxy-1H-pyrimidine-5-carboxylic acid.

-

Saturated pyrimidine derivatives under vigorous conditions.

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitution, while the amino group undergoes alkylation or acylation.

Key Reagents and Conditions

-

Amidation : Activated using bis(pentafluorophenyl) carbonate (BPC) to form carboxamides with aliphatic amines (e.g., methylamine, ethylamine) .

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to yield esters .

-

Alkylation : The primary amine reacts with alkyl halides (e.g., methyl iodide) in basic media.

Products

Cyclization and Condensation Reactions

The aminoethyl and carboxylic acid groups enable cyclization to form fused heterocycles.

Key Reagents and Conditions

-

Heating in acidic/basic media : Promotes intramolecular cyclization by dehydrating the aminoethyl and carboxylic acid groups.

-

Condensation with aldehydes : Forms Schiff bases, which may further cyclize under thermal conditions.

Products

-

Bicyclic structures (e.g., pyrimidine fused with pyrrolidinone rings).

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates or electron-deficient transition states, depending on the oxidant .

-

Amidation : BPC activates the carboxylic acid as a mixed carbonate intermediate, facilitating nucleophilic attack by amines .

-

Reduction : NaBH4 delivers hydride ions to the electrophilic carbonyl carbon, forming alcohols.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid; hydrochloride typically involves multi-step organic reactions. The process generally includes:

- Condensation of Starting Materials : Appropriate precursors are reacted under controlled conditions to form the pyrimidine ring.

- Introduction of Functional Groups : The aminoethyl and carboxylic acid functionalities are introduced subsequently.

- Formation of Hydrochloride Salt : This final step enhances the compound's stability and solubility.

Industrial Production

In industrial settings, large-scale reactors and optimized conditions are employed to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are commonly used for purification.

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

- Oxidation : Producing different derivatives.

- Reduction : Modifying functional groups.

- Substitution Reactions : Introducing new functional groups.

Biology

Research has explored the compound's role in biochemical pathways and its interactions with biological macromolecules. Studies indicate that it may bind to specific enzymes or receptors, modulating their activity and influencing metabolic pathways.

Medicine

Due to its unique chemical properties, 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid; hydrochloride is investigated for therapeutic potential in treating various diseases. Notable areas of exploration include:

- Antimicrobial Activity : Evaluated for its effectiveness against bacterial strains.

- Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.

Industry

The compound is utilized in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

Antimicrobial Activity Study

A study published in the European Journal of Medicinal Chemistry synthesized a series of derivatives based on 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid; hydrochloride. These derivatives were evaluated for their antimicrobial properties against various bacterial strains. Results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound .

Anticancer Research

Research conducted by a team at a leading pharmaceutical university investigated the anticancer effects of this compound on human cancer cell lines. The study demonstrated that specific derivatives exhibited potent inhibitory effects on cell growth, suggesting potential as a lead compound in cancer therapy .

Mécanisme D'action

The mechanism of action of 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole: Another heterocyclic compound with similar structural features and applications.

Quinoline Derivatives: Compounds with a fused ring structure that share some chemical properties with 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride.

Piperidine Derivatives: Known for their wide range of biological activities and structural similarities.

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse research sources.

The compound's chemical structure can be represented by the following SMILES notation: NC1=NC(=O)NC=C1C(O)=O. It has a molecular formula of C5H7N3O3 and a molecular weight of approximately 173.13 g/mol. The compound is typically available in solid form and is classified under hazardous materials due to its potential irritant effects on skin and eyes .

Synthesis

The synthesis of 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid; hydrochloride typically involves multi-step chemical reactions, including the formation of pyrimidine derivatives through condensation reactions. Various methodologies have been explored to enhance yield and purity, including the use of microwave-assisted synthesis techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid derivatives. Research indicates that certain structural modifications can significantly enhance their efficacy against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| 2-(1-Aminoethyl)-6-oxo... | A549 (Lung) | 78 | Moderate activity observed |

| Derivative A | A549 (Lung) | 64 | Enhanced activity with phenyl substitution |

| Derivative B | HCT116 (Colon) | 55 | Significant reduction in cell viability |

| Derivative C | MDA-MB-231 (Breast) | 45 | High potency observed |

Studies utilizing the A549 human lung adenocarcinoma model demonstrated that the compound exhibited structure-dependent anticancer activity, with certain derivatives showing improved efficacy compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid have shown promising results against various microbial strains. For instance, studies have indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Table 2: Antimicrobial Efficacy

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Parent Compound | Staphylococcus aureus | 32 µg/mL |

| Derivative D | Escherichia coli | 16 µg/mL |

| Derivative E | Pseudomonas aeruginosa | 8 µg/mL |

Case Studies

Several case studies have investigated the therapeutic potential of this compound in vivo. For example, a study involving murine models demonstrated that treatment with specific derivatives resulted in significant tumor size reduction and improved survival rates compared to untreated controls. These findings underscore the need for further exploration into the pharmacokinetics and toxicity profiles of these compounds.

Propriétés

IUPAC Name |

2-(1-aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3.ClH/c1-3(8)5-9-2-4(7(12)13)6(11)10-5;/h2-3H,8H2,1H3,(H,12,13)(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLHCMYMFGVTQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C(=O)N1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.